alpha-Muurolene

Description

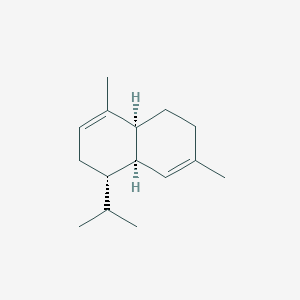

Structure

2D Structure

Properties

CAS No. |

10208-80-7 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1S,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m0/s1 |

InChI Key |

QMAYBMKBYCGXDH-ZNMIVQPWSA-N |

SMILES |

CC1=CC2C(CC1)C(=CCC2C(C)C)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC1)C(=CC[C@H]2C(C)C)C |

Canonical SMILES |

CC1=CC2C(CC1)C(=CCC2C(C)C)C |

Other CAS No. |

10208-80-7 |

Origin of Product |

United States |

Foundational & Exploratory

alpha-Muurolene natural sources and distribution

An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of α-Muurolene

Introduction

α-Muurolene is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1][2] It is a significant constituent of the essential oils of numerous plant species and has also been identified in some fungi and other organisms.[1][2][3] This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of α-muurolene, intended for researchers, scientists, and professionals in drug development. It also details common experimental protocols for its extraction and analysis and illustrates key pathways and workflows.

Natural Distribution of α-Muurolene

α-Muurolene is widely distributed throughout the plant kingdom and has also been isolated from fungal species. Its presence is particularly notable in the essential oils extracted from various plant parts, including the bark, leaves, fruits, and roots.

Distribution in Plant Families and Genera

The compound has been documented in a diverse range of plant genera, indicating a broad but specific distribution. Notable genera include:

-

Cinnamomum : Various species of cinnamon contain α-muurolene. For instance, the essential oil from the bark of Cinnamomum zeylanicum has been found to contain 7.14% α-muurolene.[1] Another study on cinnamon bark reported its concentration at 4.32%.[1]

-

Amorpha : The fruits of Amorpha fruticosa are a significant source, with its essential oil containing α-muurolene as a main component.[1] One analysis reported a concentration of 12.54% in the essential oil from its fruits.[4]

-

Salvia : α-Muurolene has been reported in Salvia rosmarinus (rosemary) and other Salvia species like Salvia palaestina and Salvia ceratophylla.[2][5] In the oil of S. ceratophylla, γ-muurolene was a major component, and α-muurolene was also present.[5]

-

Myrsine : Several species within this genus, including Myrsine parvifolia, M. rubra, and M. gardneriana, have essential oils containing γ-muurolene and other related sesquiterpenes, with α-muurolene also being detected.[6]

-

Aquilaria : This genus, known for producing agarwood, contains α-muurolene as one of the many sesquiterpenes in its resinous wood.[7]

-

Other Genera : α-Muurolene is also found in species of Rhododendron, Schinus, Juniperus, Humulus (hops), and Dendropanax.[1][3]

Occurrence in Fungi

Beyond the plant kingdom, α-muurolene has been identified in fungi. The enzyme responsible for its synthesis, α-muurolene synthase, has been characterized from the basidiomycete fungus Coprinus cinereus.[8][9] More recently, muurolene-type sesquiterpenoids have been isolated from the fruiting bodies of Fuscoporia torulosa.[10]

Quantitative Analysis of α-Muurolene in Natural Sources

The concentration of α-muurolene can vary significantly depending on the species, the part of the plant, geographical location, season, and the extraction method used. The following table summarizes quantitative data from various studies.

| Organism | Plant/Fungal Part | α-Muurolene Content (%) in Essential Oil | Reference |

| Amorpha fruticosa | Fruits | 12.54% | [4] |

| Cinnamomum zeylanicum | Bark | 7.14% | [1] |

| Cinnamomum cassia | Bark | 4.32% | [1] |

| Salvia ceratophylla | Aerial Parts | 3.0% | [5] |

| Myrsine rubra | Leaves | 1.3% | [6] |

| Myrsine gardneriana | Leaves | 1.3% | [6] |

| Myrsine parvifolia | Fruits | 1.2% | [6] |

Biosynthesis of α-Muurolene

α-Muurolene, like all sesquiterpenes, is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which ultimately produces farnesyl diphosphate (B83284) (FPP). The final step is catalyzed by a specific terpene synthase.

The key reaction is the cyclization of the linear precursor, (2E,6E)-farnesyl diphosphate, into the characteristic tricyclic structure of α-muurolene. This conversion is catalyzed by the enzyme α-muurolene synthase (EC 4.2.3.125).[8][9] This enzyme has been specifically characterized in the fungus Coprinus cinereus.[9] The process involves complex carbocation rearrangements following the initial ionization of FPP.

Experimental Protocols: Extraction, Isolation, and Identification

The extraction and analysis of α-muurolene from natural sources typically involve several key steps, from initial extraction to final identification.

Extraction Techniques

The choice of extraction method is critical and depends on the source material and the desired purity of the essential oil.

-

Hydrodistillation : This is a traditional and widely used method for extracting essential oils from plant materials. The plant material is boiled in water, and the volatile compounds are co-distilled with steam, condensed, and separated from the aqueous phase.

-

Solvent Extraction : This method involves macerating the dried and powdered source material in an organic solvent, such as methanol (B129727) or hexane, at room temperature (cold extraction) or with heating (Soxhlet extraction).[11][12] The solvent is then evaporated to yield a crude extract.

-

Modern Techniques : Advanced methods like Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) offer advantages such as shorter extraction times, lower solvent consumption, and reduced risk of thermal degradation of compounds.[13]

Isolation and Purification

Following initial extraction, the crude extract or essential oil often requires further purification to isolate α-muurolene.

-

Column Chromatography : This is a standard technique used to separate compounds based on their polarity. The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different compounds are eluted using a solvent gradient.[13]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For higher purity, preparative HPLC can be employed to isolate specific compounds from a complex mixture.

Identification and Quantification

The final step involves the structural elucidation and quantification of the isolated compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common and powerful technique for analyzing volatile compounds like α-muurolene.[4][14] The gas chromatograph separates the components of the essential oil, and the mass spectrometer provides mass spectra that can be used to identify the compounds by comparison with spectral libraries.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : For unequivocal structure determination of a purified compound, ¹H and ¹³C NMR spectroscopy are essential.[15]

Conclusion

α-Muurolene is a widely distributed sesquiterpene found in a variety of natural sources, particularly in the essential oils of many plant species and some fungi. Its concentration varies widely, necessitating precise analytical methods for quantification. The established protocols for extraction, isolation, and identification, primarily centered around distillation and chromatographic techniques, are robust and widely applicable. Understanding the natural distribution and biosynthesis of α-muurolene is crucial for its potential exploitation in pharmacology and other industries. This guide provides a foundational resource for professionals engaged in the research and development of natural products.

References

- 1. alpha-Muurolene|High-Quality Reference Standard [benchchem.com]

- 2. This compound, (-)- | C15H24 | CID 12306047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-alpha-Muurolene | C15H24 | CID 12306049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. acgpubs.org [acgpubs.org]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. EC 4.2.3.125 - this compound synthase. [ebi.ac.uk]

- 9. This compound synthase - Wikipedia [en.wikipedia.org]

- 10. Isolation of C-29 oxygenated oleanane triterpenoids and a (+)-muurolene type sesquiterpenoid from the fruiting bodies of Fuscoporia torulosa and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ukaazpublications.com [ukaazpublications.com]

- 12. scispace.com [scispace.com]

- 13. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of α-Muurolene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data of α-Muurolene, a sesquiterpene of significant interest in phytochemistry and drug discovery.

Chemical Structure and Stereochemistry

α-Muurolene is a carbobicyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1][2] Its structure is based on the cadinane (B1243036) skeleton and it exists as two enantiomers: (-)-α-muurolene and (+)-α-muurolene.

The IUPAC name for the naturally occurring (-)-α-muurolene is (1S,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene.[1][2] Its enantiomer, (+)-α-muurolene, is systematically named (1R,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene.[3][4] The stereochemistry of α-muurolene is defined by three chiral centers at positions C1, C4a, and C8a.

| Stereochemical Descriptor | (-)-α-Muurolene | (+)-α-Muurolene |

| C1 | S | R |

| C4a | S | R |

| C8a | R | S |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for α-muurolene is provided in the tables below.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol [1][3] |

| CAS Number | 31983-22-9 (for α-muurolene), 10208-80-7 (for (-)-α-muurolene), 17627-24-6 (for (+)-α-muurolene)[1][3][5] |

| Appearance | Oily liquid |

| Boiling Point | 271.54 °C (estimated)[6] |

| logP (o/w) | 6.557 (estimated)[6] |

| Solubility | Soluble in alcohol; insoluble in water[6] |

Spectroscopic Data

Solvent: Chloroform-d

| Carbon Atom | Chemical Shift (δ, ppm) |

| 1 | 51.5 |

| 2 | 27.5 |

| 3 | 31.0 |

| 4 | 134.0 |

| 4a | 42.0 |

| 5 | 120.0 |

| 6 | 39.0 |

| 7 | 149.0 |

| 8 | 25.0 |

| 8a | 44.0 |

| 9 (CH₃ on C4) | 20.0 |

| 10 (CH₃ on C7) | 21.0 |

| 11 (CH(CH₃)₂) | 33.0 |

| 12, 13 (CH(CH₃)₂) | 21.5, 16.5 |

| 14 (CH₃ on C1) | Not Applicable |

| 15 (CH₃ on C7) | Not Applicable |

(Data sourced from publicly available spectral databases and may require experimental verification for precise assignments.)[7]

The electron ionization mass spectrum of α-muurolene shows a molecular ion peak at m/z 204, with characteristic fragmentation peaks at m/z 161, 105, 93, and 81.[3][4]

Experimental Protocols

Isolation and Purification of α-Muurolene from Vetiveria zizanioides

The following is a representative protocol for the isolation and purification of α-muurolene from the essential oil of Vetiveria zizanioides roots.

3.1.1. Extraction of Essential Oil:

-

Dried and powdered roots of Vetiveria zizanioides are subjected to hydrodistillation for 8 hours using a Clevenger-type apparatus.

-

The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored at 4°C in a sealed vial.

3.1.2. Chromatographic Separation:

-

The crude essential oil is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a vanillin-sulfuric acid spray reagent for visualization.

-

Fractions containing compounds with similar Rf values to a standard of α-muurolene are pooled.

-

Further purification is achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure α-muurolene.[8]

Structure Elucidation

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The purified compound is analyzed by GC-MS to determine its purity and mass fragmentation pattern.

-

A non-polar capillary column (e.g., HP-5MS) is typically used.

-

The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to ensure separation of components.[9]

-

The mass spectrum is compared with reference spectra in databases such as NIST for initial identification.[5]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃).

-

The chemical shifts, coupling constants, and correlation signals are used to definitively assign the proton and carbon signals and confirm the structure and stereochemistry of α-muurolene.

Biological Activity and Signaling Pathways

α-Muurolene has demonstrated notable antimicrobial activity.[10] The proposed mechanism of action involves the disruption of the bacterial cell membrane.

Antimicrobial Mechanism of Action

The lipophilic nature of α-muurolene allows it to intercalate into the phospholipid bilayer of the bacterial cell membrane. This disrupts the membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[10]

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Alpha-muurolene, (-)- | C15H24 | CID 12306047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (+)-alpha-Muurolene | C15H24 | CID 12306049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. The Selective Extraction of Natural Sesquiterpenic Acids in Complex Matrices: A Novel Strategy for Isolating Zizanoic Acid in Vetiver Essential Oil [mdpi.com]

- 9. This compound|High-Quality Reference Standard [benchchem.com]

- 10. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of α-Muurolene

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Muurolene is a tricyclic sesquiterpene hydrocarbon found in a variety of aromatic plants. As a member of the cadinane (B1243036) class of sesquiterpenes, it contributes to the characteristic aroma and potential biological activities of numerous essential oils. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of α-muurolene, along with insights into its isolation, synthesis, and reported biological activities, to support its further investigation and potential applications in research and drug development.

Physical and Chemical Properties

α-Muurolene is a colorless liquid with a characteristic woody and spicy aroma. It is practically insoluble in water but soluble in common organic solvents such as ethanol (B145695) and other alcohols.[1] The molecule exists as two enantiomers, (+)-α-muurolene and (-)-α-muurolene, which differ in their optical rotation. The physical and chemical properties of α-muurolene are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [2][3] |

| Molecular Weight | 204.35 g/mol | [1][4] |

| CAS Number | 31983-22-9 (unspecified stereochemistry), 10208-80-7 ((-)-α-muurolene), 17627-24-6 ((+)-α-muurolene) | [1][4][5] |

| Appearance | Colorless liquid | [6] |

| Odor | Woody, spicy | [6] |

| Boiling Point | 271.0-272.0 °C at 760 mmHg, 118 °C at 13 Torr | [7] |

| Density | 0.876 - 0.917 g/cm³ at 25 °C | [2][7] |

| Refractive Index | 1.484 - 1.508 at 20 °C | [2][7] |

| Optical Rotation | [α]²⁰/D -52.5° | [8] |

| Vapor Pressure | 0.011 mmHg at 25 °C | [2] |

| LogP (o/w) | 4.1 - 6.557 | [4][7] |

| Solubility | Insoluble in water; Soluble in alcohol | [1] |

Spectroscopic Data

The structural elucidation of α-muurolene relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

The mass spectrum of α-muurolene provides valuable information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion peak ([M]⁺) is observed at m/z 204. The fragmentation of sesquiterpenes like α-muurolene can be complex, often involving rearrangements and the loss of alkyl and alkenyl fragments.[8][9] A detailed analysis of the fragmentation pattern can help in distinguishing it from its isomers. GC-MS data for α-muurolene is available in public databases such as PubChem.[1][4]

Experimental Protocols

Isolation of α-Muurolene from Natural Sources

α-Muurolene is a common constituent of essential oils from various plants, including Vitex rotundifolia. A general protocol for the isolation of α-muurolene from plant material involves steam distillation followed by chromatographic separation.

Workflow for Isolation of α-Muurolene:

Detailed Methodology:

-

Plant Material Preparation: Fresh or dried plant material is finely ground to increase the surface area for efficient extraction.

-

Steam Distillation: The ground plant material is subjected to steam distillation. Steam passes through the material, vaporizing the volatile compounds, including α-muurolene. The steam and volatile compounds are then condensed and collected.

-

Extraction of Essential Oil: The collected distillate, a mixture of water and essential oil, is extracted with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether). The organic layer is then separated and dried over an anhydrous salt (e.g., sodium sulfate).

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude essential oil.

-

Chromatographic Purification: The crude essential oil is subjected to column chromatography on silica (B1680970) gel. A gradient of non-polar to moderately polar solvents (e.g., hexane and ethyl acetate (B1210297) mixtures) is used to elute the different components.

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing α-muurolene.

-

Final Purification: Fractions rich in α-muurolene are combined and may be subjected to further chromatographic purification to obtain the pure compound. The purity is confirmed by GC-MS and NMR spectroscopy.

Chemical Synthesis

The chemical synthesis of α-muurolene is a complex process due to its tricyclic structure and multiple stereocenters. One potential synthetic route involves the acid-catalyzed cyclization of a farnesyl pyrophosphate analog or a related precursor like nerolidol.[9] However, a detailed, high-yield, and stereoselective laboratory protocol for the synthesis of α-muurolene is not widely reported in the literature, with biosynthesis often being the preferred route for obtaining specific enantiomers.

Biological Activity and Signaling Pathways

α-Muurolene has been reported to possess various biological activities, including antimicrobial and antioxidant properties.[2] While specific studies detailing its interaction with key signaling pathways are limited, other terpenes have been shown to modulate inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][10]

Potential Interaction with the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. A hypothetical mechanism for α-muurolene's potential anti-inflammatory activity could involve the inhibition of IκBα phosphorylation, which would prevent the nuclear translocation of the NF-κB p65/p50 dimer and subsequent transcription of pro-inflammatory genes.

Hypothetical NF-κB Inhibition by α-Muurolene:

Potential Interaction with the MAPK Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in various diseases, including cancer. Terpenoids have been shown to modulate MAPK signaling. It is plausible that α-muurolene could exert biological effects by interfering with one or more of these cascades, although specific experimental evidence is currently lacking.

Conclusion

α-Muurolene is a sesquiterpene of significant interest due to its prevalence in nature and potential biological activities. This guide has summarized its key physical, chemical, and spectroscopic properties. While foundational data exists, further research is required to fully elucidate its detailed spectroscopic characteristics, develop efficient and stereoselective synthetic routes, and, most importantly, to investigate its specific mechanisms of action in relevant biological pathways. Such studies will be crucial for unlocking the full therapeutic and scientific potential of this natural compound.

References

- 1. (+)-alpha-Muurolene | C15H24 | CID 12306049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-Muurolene (31983-22-9) for sale [vulcanchem.com]

- 3. uab.edu [uab.edu]

- 4. This compound, (-)- | C15H24 | CID 12306047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. α-Muurolene [webbook.nist.gov]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of α-Muurolene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Muurolene, a sesquiterpene hydrocarbon, is a naturally occurring bicyclic compound found in the essential oils of a variety of plants. It is recognized for its characteristic woody and spicy aroma and is a subject of growing interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the current state of research on the biological properties of α-muurolene, with a focus on its antimicrobial, anti-inflammatory, and cytotoxic effects. This document summarizes available quantitative data, outlines common experimental protocols used in its study, and visualizes potential signaling pathways and experimental workflows. It is important to note that much of the existing research has been conducted on essential oils containing α-muurolene as a component, rather than on the isolated compound. Therefore, some of the observed activities may be attributable to synergistic effects with other constituents of the essential oils.

Introduction

α-Muurolene is a member of the muurolane class of sesquiterpenoids, characterized by a cadinane-type carbon skeleton. It is a common constituent of essential oils from various plant species and is known to contribute to their aromatic profile.[1] Beyond its use in the fragrance industry, preliminary research suggests that α-muurolene possesses a range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, making it a person of interest for further investigation in drug discovery and development.[2]

Antimicrobial Activity

Essential oils containing α-muurolene have demonstrated activity against a spectrum of microbial pathogens. The proposed mechanism of action for its antimicrobial effects often involves the disruption of microbial cell membrane integrity due to its hydrophobic nature, leading to increased membrane permeability and subsequent cell death.[2]

Quantitative Data

The following table summarizes the antimicrobial activity of essential oils in which α-muurolene is a notable component. It is crucial to interpret this data with the understanding that the reported minimum inhibitory concentrations (MICs) reflect the activity of the entire essential oil, not solely that of α-muurolene.

| Essential Oil Source | α-Muurolene Content (%) | Test Organism | MIC (mg/mL) | Reference |

| Amorpha fruticosa Fruits | 12.54 | Staphylococcus aureus | 1.84 - 3.69 | [2] |

| Amorpha fruticosa Fruits | 12.54 | Bacillus subtilis | 1.84 | [2] |

| Amorpha fruticosa Fruits | 12.54 | Enterococcus faecalis | 7.38 | [2] |

| Amorpha fruticosa Fruits | 12.54 | Escherichia coli | 14.75 | [2] |

| Amorpha fruticosa Fruits | 12.54 | Pseudomonas aeruginosa | 29.50 | [2] |

| Amorpha fruticosa Fruits | 12.54 | Candida albicans | 14.75 | [2] |

| Xenophyllum poposum | 3.0 | Staphylococcus aureus | Not specified | [3] |

| Xenophyllum poposum | 3.0 | Pathogenic Fungi | Not specified | [3] |

Experimental Protocol: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) of essential oils containing α-muurolene is commonly determined using the broth microdilution method.[4]

Broth Microdilution Assay Workflow

Anti-inflammatory Activity

The anti-inflammatory potential of α-muurolene is an area of active investigation. While direct studies on the isolated compound are limited, research on the closely related and structurally similar sesquiterpene, α-humulene, provides significant insights into potential mechanisms of action. These mechanisms often involve the modulation of key inflammatory signaling pathways.[5]

Potential Signaling Pathways

α-Humulene has been shown to exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. It is plausible that α-muurolene may share similar mechanisms of action, though further research is required for confirmation.

Potential Anti-inflammatory Signaling Pathways

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[8]

Nitric Oxide Inhibition Assay Workflow

Cytotoxic Activity

The potential of α-muurolene to exhibit cytotoxic effects against cancer cell lines is an emerging area of research. As with other biological activities, much of the current data comes from studies on essential oils containing this sesquiterpene.

Quantitative Data

The following table presents the cytotoxic activity of an essential oil containing α-muurolene. The IC50 value represents the concentration of the essential oil required to inhibit 50% of cell growth.

| Essential Oil Source | α-Muurolene Content (%) | Cell Line | IC50 (µg/mL) | Reference |

| Amorpha fruticosa Fruits | 12.54 | L929 (murine fibroblast) | > 300 | [2] |

Note: A higher IC50 value indicates lower cytotoxicity.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

MTT Cytotoxicity Assay Workflow

Antioxidant Activity

The antioxidant properties of α-muurolene are also of interest. While specific data for the isolated compound is limited, essential oils containing α-muurolene have been evaluated for their radical scavenging capabilities.

Experimental Protocols

Commonly used methods to assess antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[9][10]

DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

ABTS Assay: This assay involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured to determine the antioxidant capacity.

Conclusion and Future Directions

α-Muurolene is a sesquiterpene with promising biological activities. However, the current body of research is largely based on studies of essential oils where α-muurolene is one of many components. To fully elucidate its therapeutic potential, future research should focus on the following areas:

-

Isolation and Purification: Obtaining highly pure α-muurolene is essential for accurate assessment of its biological activities without the confounding effects of other essential oil constituents.

-

In-depth Mechanistic Studies: Investigating the precise molecular targets and signaling pathways modulated by isolated α-muurolene is crucial to understanding its mechanism of action.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of α-muurolene for various therapeutic applications.

-

Structure-Activity Relationship Studies: Synthesizing and testing derivatives of α-muurolene could lead to the development of novel and more potent therapeutic agents.

References

- 1. alpha-Muurolene|High-Quality Reference Standard [benchchem.com]

- 2. Chemical Composition, Antipathogenic and Cytotoxic Activity of the Essential Oil Extracted from Amorpha fruticosa Fruits | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Discovery and Isolation of α-Muurolene: A Historical and Technical Guide

Prague, Czechoslovakia, 1958 – In the laboratories of the Department of Natural Products at the Institute of Chemistry, Czechoslovak Academy of Science, a team of chemists, V. Sýkora, V. Herout, and F. Šorm, were meticulously working to unravel the complex chemical constituents of essential oils. Their research on the sesquiterpenoid fraction of oil of turpentine (B1165885) would lead to the discovery and characterization of a new tricyclic sesquiterpene, which they named muurolene. This guide provides an in-depth technical account of the historical discovery, isolation, and structural elucidation of α-muurolene, tailored for researchers, scientists, and drug development professionals.

The First Isolation: From the Oil of Turpentine

The initial isolation of α-muurolene was achieved from the sesquiterpenoid fraction of oil of turpentine. The Czech scientists employed a systematic approach involving fractional distillation and chromatography to separate the complex mixture of hydrocarbons present in the oil.

Experimental Protocol: Initial Isolation and Purification

The following protocol is based on the methods described in the 1958 publication by Sýkora, Herout, and Šorm.

1. Fractional Distillation: The oil of turpentine was subjected to fractional distillation under reduced pressure to separate the components based on their boiling points. The fraction boiling between 118-125°C at 10 mm Hg, which was rich in sesquiterpenes, was collected for further processing.

2. Adsorption Chromatography: The collected sesquiterpene fraction was then subjected to adsorption chromatography on activated aluminium oxide (Al₂O₃).

-

Stationary Phase: Activated aluminium oxide.

-

Mobile Phase: Petroleum ether.

-

Procedure: The sesquiterpene fraction was dissolved in a minimal amount of petroleum ether and loaded onto the column. The column was then eluted with petroleum ether. The elution was monitored by measuring the refractive index of the collected fractions. The fractions containing muurolene were identified by their characteristic refractive index and specific rotation.

3. Purification of Muurolene: The fractions containing muurolene were combined and redistilled under reduced pressure to yield a purified sample of the hydrocarbon.

The logical workflow for the initial isolation and purification of α-muurolene can be visualized as follows:

alpha-Muurolene in essential oil composition

An In-Depth Technical Guide to α-Muurolene in Essential Oil Composition

Introduction

α-Muurolene is a tricyclic sesquiterpene, a class of C15 hydrocarbons, that is a constituent of many essential oils derived from various plants.[1] As a volatile organic compound, it contributes to the characteristic aroma of these oils. Beyond its aromatic properties, α-muurolene, along with its isomers, is the subject of scientific investigation for its potential pharmacological activities. This guide provides a comprehensive overview of α-muurolene, focusing on its quantitative presence in essential oils, the methodologies for its analysis, and its role in relevant biochemical pathways.

Chemical Profile:

-

Molecular Formula: C₁₅H₂₄[1]

-

Molecular Weight: 204.35 g/mol [1]

-

IUPAC Name: (1S,4aS,8aR)-4,7-dimethyl-1-(propan-2-yl)-1,2,4a,5,6,8a-hexahydronaphthalene[1]

-

Synonyms: (-)-alpha-Muurolene, B1-Cadinene[1]

Quantitative Analysis of α-Muurolene in Essential Oils

The concentration of α-muurolene can vary significantly depending on the plant species, geographical origin, plant part used, and the extraction method employed. The following table summarizes the quantitative data from various studies.

| Plant Species (Scientific Name) | Plant Part | Extraction Method | α-Muurolene Concentration (%) | Reference |

| Amorpha fruticosa | Fruits | Hydrodistillation | 12.54 | [2] |

| Xenophyllum poposum | Aerial Parts | Hydrodistillation | 3.0 | [3] |

| Rosemary (Rosmarinus officinalis) | Not Specified | GC/MS Analysis | 0.2 | |

| Manuka (Leptospermum scoparium) | Leaves & Small Branches | Steam Distillation | 0.9 - 1.4 (as γ-muurolene) | |

| Rosa alba | Not Specified | Not Specified | Increased concentration noted | [4] |

| Mentha suaveolens | Not Specified | Not Specified | 0.09 - 0.58 | [5] |

Experimental Protocols

Accurate analysis of α-muurolene requires precise extraction and analytical techniques. The most common methods are detailed below.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a conventional method for extracting essential oils from plant materials.[6]

Principle: This method involves co-distillation of volatile compounds with steam from boiling water. The plant material is immersed in water, which is then heated to boiling. The resulting steam, carrying the volatile essential oil components, is condensed, and the oil is separated from the water.

Generalized Protocol:

-

Preparation: Weigh a known amount of fresh or dried plant material (e.g., leaves, fruits, flowers).

-

Apparatus Setup: Place the plant material into a round-bottom flask of a Clevenger-type apparatus. Fill the flask with distilled water until the plant material is fully submerged.

-

Distillation: Heat the flask using a heating mantle. The water will boil, and the steam will pass through the plant material, volatilizing the essential oils.

-

Condensation: The steam and essential oil vapor mixture travels into the condenser, where it is cooled and condenses back into a liquid.

-

Separation: The condensed liquid collects in the separator of the Clevenger apparatus. Due to their immiscibility and density difference, the essential oil will form a layer on top of the water.

-

Collection: Collect the essential oil from the separator. Dry the oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Analytical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful and widely used technique for the separation and identification of individual volatile components within a complex mixture like an essential oil.[7][8]

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and affinity for the stationary phase of the capillary column. The separated components then enter a mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

Generalized Protocol:

-

Sample Preparation: Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of ethanol (B145695) or hexane).

-

GC-MS System: An Agilent 8890 GC coupled with an Agilent 5977C GC/MSD system or similar is commonly used.[9]

-

Gas Chromatography (GC) Conditions:

-

Column: Use a nonpolar or medium-polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane).[2]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[9]

-

Injector: Set to a temperature of ~250°C. Injection volume is typically 1 µL with a split ratio (e.g., 80:1).[7]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, then ramps up at a specific rate (e.g., 3-8°C/min) to a final temperature (e.g., 240-280°C), followed by a final hold period.[7]

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source Temperature: ~230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 30-550.

-

-

Component Identification:

-

Identify α-muurolene by comparing its mass spectrum with reference spectra in mass spectral libraries (e.g., NIST, Wiley).

-

Confirm the identification by comparing its calculated Retention Index (RI) with literature values. The RI is determined by analyzing a homologous series of n-alkanes under the same chromatographic conditions.

-

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is excellent for identification, NMR spectroscopy is the definitive method for elucidating the precise chemical structure of a purified compound.[10]

Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the local chemical environment, providing detailed information about the molecular structure and connectivity of atoms.

Generalized Protocol for an Isolated Compound:

-

Sample Preparation: Dissolve a few milligrams of the purified α-muurolene in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

NMR Experiment: Transfer the solution to an NMR tube.

-

Data Acquisition: Acquire one-dimensional (1D) spectra, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) spectra (e.g., COSY, HSQC, HMBC) as needed to assign all proton and carbon signals and confirm the structure.

-

Data Analysis: Process the Free Induction Decay (FID) data using Fourier transformation to obtain the NMR spectrum.[11] Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of α-muurolene.

Biosynthesis and Signaling Pathways

Biosynthesis of α-Muurolene

Sesquiterpenes, including α-muurolene, are synthesized in plants via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The final cyclization of FPP to form the diverse sesquiterpene skeletons is catalyzed by a class of enzymes known as terpene synthases. Specifically, the formation of α-muurolene is catalyzed by a muurolene synthase.[12]

Caption: Biosynthesis of α-Muurolene from Farnesyl Pyrophosphate (FPP).

Pharmacological Signaling Pathways

While research specifically on α-muurolene is ongoing, extensive studies on its isomer, α-humulene, provide significant insight into potential mechanisms of action, particularly regarding anti-inflammatory and anticancer effects. These pathways may be analogous for α-muurolene.

α-Humulene has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[13][14][15] A central pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of pro-inflammatory cytokines like TNF-α and IL-1β. α-Humulene has been shown to inhibit the activation of the NF-κB pathway.[13][15]

References

- 1. Alpha-muurolene, (-)- | C15H24 | CID 12306047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. ajbasweb.com [ajbasweb.com]

- 7. scribd.com [scribd.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. agilent.com [agilent.com]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. bionmr.unl.edu [bionmr.unl.edu]

- 12. researchgate.net [researchgate.net]

- 13. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene alpha-humulene in experimental airways allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to α-Muurolene: Properties, Protocols, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties of α-Muurolene

Alpha-Muurolene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of a wide variety of plants. It is recognized for its characteristic woody and slightly spicy aroma and is a subject of growing interest for its potential pharmacological activities. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its analysis, and an exploration of its biological mechanisms of action.

| Identifier | Value |

| Molecular Formula | C₁₅H₂₄[1][2] |

| Molecular Weight | 204.35 g/mol [1][2] |

| CAS Number | 10208-80-7 (for (-)-α-Muurolene)[2] |

| 31983-22-9 (for α-Muurolene, stereoisomer not specified)[3] | |

| IUPAC Name | (1S,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene[4] |

| Physical and Chemical Properties | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 118 °C at 13 Torr |

| Density | 0.9140 g/cm³ at 22 °C |

| LogP | 6.557 (estimated) |

| Solubility | Insoluble in water; soluble in organic solvents |

Experimental Protocols

Extraction of α-Muurolene-Containing Essential Oil by Hydrodistillation

This protocol describes a common method for extracting essential oils rich in α-Muurolene from plant material.

Methodology:

-

Sample Preparation: The plant material (e.g., leaves, flowers, or stems) is air-dried to reduce moisture content. The dried material is then ground to a coarse powder to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation. The powdered plant material is placed in a round-bottom flask and submerged in distilled water.

-

Distillation: The flask is heated to boiling. The steam, carrying the volatile essential oils, rises and is condensed in a condenser. The condensate, a mixture of water and essential oil, is collected in a graduated tube.

-

Separation and Drying: Due to their different densities, the essential oil and water separate into two layers. The upper essential oil layer is carefully collected. Anhydrous sodium sulfate (B86663) is added to the collected oil to remove any residual water.

-

Storage: The pure, dried essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

Quantification of α-Muurolene using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the identification and quantification of α-Muurolene in an essential oil sample.

Methodology:

-

Sample Preparation: A stock solution of the essential oil is prepared in a suitable solvent, such as hexane (B92381) or ethanol. A series of dilutions are made to create calibration standards of known concentrations. An internal standard may be added to improve quantitative accuracy.

-

GC-MS Analysis:

-

Injection: 1 µL of the prepared sample is injected into the GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 60°C is held for a few minutes, then ramped up to a final temperature of around 240°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-400 is generally sufficient.

-

-

-

Data Analysis:

-

Identification: α-Muurolene is identified by comparing its mass spectrum and retention time with those of a certified reference standard.

-

Quantification: A calibration curve is constructed by plotting the peak area of the α-Muurolene standards against their concentrations. The concentration of α-Muurolene in the sample is then determined from this curve.

-

Assessment of Antimicrobial Activity by Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of α-Muurolene required to inhibit the growth of a specific microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilutions: A two-fold serial dilution of α-Muurolene is prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Controls: Positive (broth with inoculum, no α-Muurolene) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of α-Muurolene at which no visible microbial growth is observed.

Evaluation of Anti-inflammatory Activity via Inhibition of Pro-inflammatory Cytokines

This protocol assesses the potential of α-Muurolene to reduce the production of pro-inflammatory cytokines in immune cells.

Methodology:

-

Cell Culture: Macrophages (e.g., RAW 264.7 cell line) are cultured in a suitable medium.

-

Cell Treatment: The cells are pre-treated with various concentrations of α-Muurolene for a specific period.

-

Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.

-

Sample Collection: The cell culture supernatant is collected after an appropriate incubation time.

-

Cytokine Measurement: The concentration of a specific pro-inflammatory cytokine (e.g., Tumor Necrosis Factor-alpha, TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine production by α-Muurolene is calculated relative to the stimulated control group (LPS-treated cells without α-Muurolene).

Biosynthesis and Synthetic Pathways

The biosynthesis of α-Muurolene in plants and some fungi originates from the mevalonate (B85504) pathway, with farnesyl pyrophosphate (FPP) serving as the key precursor.

A potential chemical synthesis route involves the acid-catalyzed cyclization of nerolidol, although this method often results in a mixture of stereoisomers.

Biological Signaling Pathways

Antimicrobial Mechanism of Action

The antimicrobial activity of α-Muurolene is believed to be, in part, due to its ability to disrupt the integrity of microbial cell membranes. Its hydrophobic nature allows it to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, and ultimately cell lysis.

Anti-inflammatory Signaling Pathway

While direct studies on α-Muurolene are ongoing, research on structurally related sesquiterpenes, such as α-humulene, suggests a potential anti-inflammatory mechanism involving the inhibition of key pro-inflammatory signaling pathways like NF-κB and AP-1. This inhibition leads to a downstream reduction in the production of inflammatory mediators.

References

Technical Guide for the Identification and Characterization of α-Muurolene Synthase Genes

Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth technical guide.

This guide provides a comprehensive overview of the methodologies required to identify, clone, and functionally characterize α-muurolene synthase genes, a class of enzymes responsible for the biosynthesis of the sesquiterpene α-muurolene. The workflow integrates bioinformatics, molecular biology, and analytical chemistry techniques.

Bioinformatic Identification of Candidate Genes

The initial step involves the in silico identification of putative terpene synthase (TPS) genes from genomic or transcriptomic datasets. This process relies on sequence homology and the presence of conserved protein domains characteristic of the TPS family.

Experimental Protocol: Bioinformatic Analysis

-

Homology-Based Searches:

-

Utilize the Basic Local Alignment Search Tool (BLAST) to search protein or translated nucleotide databases (e.g., NCBI GenBank).

-

Use known α-muurolene synthase or other sesquiterpene synthase protein sequences as queries for TBLASTN searches against the target organism's transcriptome or genome sequence data.[1][2]

-

Candidate genes are identified based on significant sequence similarity (E-value cutoff < 1e-5).

-

-

Conserved Domain and Motif Analysis:

-

Scan candidate protein sequences for conserved TPS domains using Hidden Markov Models (HMMs) from the Pfam database, specifically the N-terminal (PF01397) and C-terminal metal-binding (PF03936) domains.[3]

-

Tools like search_TPS or the Simple HMM Search tool in TBtools can automate this process.[3][4]

-

Analyze the sequences for highly conserved motifs that are critical for TPS function (see Table 1). The DDxxD motif is particularly crucial for the catalytic activity of Type I TPS enzymes, which include sesquiterpene synthases.[5][6][7]

-

-

Phylogenetic Analysis:

-

Align the full-length amino acid sequences of candidate genes with known and functionally characterized TPS proteins from various plant and fungal species using tools like Clustal Omega or MUSCLE.

-

Construct a phylogenetic tree (e.g., Neighbor-Joining or Maximum Likelihood method with bootstrap analysis) using software like MEGA to infer evolutionary relationships.[1] Candidate genes clustering with known sesquiterpene synthases, particularly those in the TPS-a subfamily, are prioritized for further study.[7][8]

-

Data Presentation: Conserved Motifs in Terpene Synthases

| Motif | Consensus Sequence | Function | Subfamily Association |

| DDxxD Motif | DDxxD / DxDD | Aspartate-rich motif involved in substrate binding and catalysis via diphosphate (B83284) cleavage.[3][5][7] | TPS-a, TPS-b, TPS-g (Type I) |

| NSE/DTE Motif | (N,D)D(L,I,V)x(S,T)xxxE | Metal cofactor (Mg²⁺ or Mn²⁺) binding motif, essential for catalysis.[5][7] | TPS-a, TPS-b, TPS-g (Type I) |

| RRX₈W Motif | RRX₈W | Conserved motif important for the initiation of cyclization in monoterpene synthases; typically absent in sesquiterpene synthases.[3] | TPS-b (Monoterpene Synthases) |

| RxR Motif | RxR | Cytoplasmic ER retention signal.[5][6] | General |

Visualization: Bioinformatics Workflow

Caption: Workflow for the bioinformatic identification of candidate α-muurolene synthase genes.

Molecular Cloning and Heterologous Expression

Following bioinformatic identification, candidate genes must be functionally validated. This involves cloning the full-length open reading frame (ORF) into an expression vector and producing the recombinant enzyme in a heterologous host, typically Escherichia coli.

Experimental Protocol: Gene Cloning and Expression Vector Construction

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from the plant or fungal tissue where the gene is expressed, using a suitable kit or a CTAB-based method.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Full-Length Gene Amplification:

-

Design gene-specific primers based on the candidate sequence to amplify the complete ORF. If the full sequence is not available, use 3' and 5' Rapid Amplification of cDNA Ends (RACE) PCR.[6]

-

Perform PCR using a high-fidelity DNA polymerase.

-

-

Vector Construction:

-

Clone the amplified PCR product into a cloning vector (e.g., pEASY-T5 Zero) for sequencing to confirm the gene's identity.[6]

-

Subclone the confirmed ORF into a protein expression vector, such as pET-28a(+), which often includes a polyhistidine (His) tag for subsequent protein purification.[5][6] This involves digesting both the vector and the insert with appropriate restriction enzymes (e.g., BamHI and XhoI) and ligating them.[6]

-

-

Transformation:

Visualization: Molecular Cloning Workflow

Caption: Workflow for molecular cloning of a candidate synthase gene into an expression host.

Functional Characterization and Product Analysis

The final stage is to express the recombinant protein, perform an enzyme assay with the appropriate substrate, and analyze the reaction products to confirm its function as an α-muurolene synthase.

Experimental Protocol: Protein Expression, Purification, and Enzyme Assay

-

Recombinant Protein Expression:

-

Grow the recombinant E. coli strain in LB medium to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of ~0.5-1.0 mM and incubate at a lower temperature (e.g., 16-20°C) for several hours or overnight.[9]

-

-

Protein Purification (Optional but Recommended):

-

Harvest the cells by centrifugation and lyse them (e.g., by sonication).

-

If a His-tagged vector was used, purify the soluble protein fraction using Nickel-NTA affinity chromatography.[9] Elute the protein using an imidazole (B134444) gradient.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES, pH 7.4), the substrate farnesyl diphosphate (FPP), a divalent metal cofactor (15 mM MgCl₂), and the purified recombinant protein or crude cell lysate.[1][10]

-

To capture the volatile sesquiterpene products, overlay the aqueous reaction with an organic solvent (e.g., hexane (B92381) or pentane) or use a solid-phase microextraction (SPME) fiber.[1][11]

-

Incubate the reaction at 30°C for 1-2 hours.[1]

-

Experimental Protocol: Product Identification by GC-MS

-

Sample Analysis:

-

Identification:

-

Identify the products by comparing their mass spectra and retention indices (LRI) with those of authentic standards (if available) and with entries in mass spectral libraries like NIST or Wiley.[11][13] The presence of a peak corresponding to α-muurolene confirms the enzyme's function. Some synthases are multi-product enzymes and may produce other sesquiterpenes as well.[1][2]

-

Data Presentation: GC-MS Instrumental Parameters

The following table provides typical parameters for the GC-MS analysis of sesquiterpenes, including α-muurolene.

| Parameter | Setting | Reference |

| Gas Chromatograph | Agilent 6890 or similar | [13] |

| Column | HP-5MS (30m x 0.25mm i.d., 0.25µm film) or similar | [13] |

| Carrier Gas | Helium | [14] |

| Flow Rate | 1.0 mL/min (constant flow) | [14] |

| Injection Mode | Splitless or SPME | [11] |

| Oven Program | Initial: 50-85°C (hold 2-5 min) | [12][13] |

| Ramp 1: 3-10°C/min to 185-200°C | [12][13] | |

| Ramp 2: 20°C/min to 280°C (hold 5 min) | [12] | |

| Mass Spectrometer | Agilent 5973 or similar | [13] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [14] |

| Mass Scan Range | m/z 50-350 | [14] |

| Quantifier Ion (α-muurolene) | m/z 161, 204 | [11] |

Visualization: Functional Characterization Workflow

Caption: Workflow for the functional characterization of a candidate synthase enzyme.

References

- 1. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification, functional characterization and developmental regulation of sesquiterpene synthases from sunflower capitate glandular trichomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-wide detection and classification of terpene synthase genes in Aquilaria agallochum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probing sesquiterpene hydroxylase activities in a coupled assay with terpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. scielo.br [scielo.br]

- 14. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]

The Occurrence of α-Muurolene in Fungi and Bacteria: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of the sesquiterpene α-muurolene in fungal and bacterial species. It is intended for researchers, scientists, and drug development professionals interested in the microbial production of this bioactive compound. This document summarizes the known microbial sources of α-muurolene, presents quantitative production data where available, details relevant experimental protocols, and illustrates the biosynthetic pathway.

Introduction

Alpha-muurolene is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. Traditionally known as a component of plant essential oils, recent research has revealed its production by a variety of microorganisms, particularly fungi. Microbial synthesis of α-muurolene is of significant interest due to the potential for scalable and sustainable production through fermentation, bypassing the complexities of plant cultivation and extraction. This guide consolidates the current knowledge on the microbial origins of α-muurolene to facilitate further research and development in this area.

Microbial Producers of α-Muurolene

Several fungal species, primarily within the Basidiomycota phylum, have been identified as producers of α-muurolene. In some cases, the specific enzyme responsible for its synthesis has been characterized. While the direct production of α-muurolene by bacteria is less documented, their role in the biotransformation of plant-derived precursors to sesquiterpenes is acknowledged. Furthermore, recombinant bacteria, such as Escherichia coli, have been successfully engineered to produce α-muurolene.[1]

Fungal Producers

A number of fungal species have been confirmed to produce α-muurolene. The table below summarizes these findings, including the specific enzymes involved and any available quantitative data on production.

| Fungal Species | Enzyme(s) | α-Muurolene Production | Reference(s) |

| Coprinus cinereus | Cop3 (α-muurolene synthase) | Detected as a major sesquiterpene product (approx. 30% of total sesquiterpenes in recombinant E. coli).[2][3] | [2][3] |

| Clitopilus pseudo-pinsitus | CpSTS3, CpSTS5 | Confirmed producer. | [4] |

| Omphalotus olearius | Omp1, Omp3 | Confirmed producer. | [4] |

| Cerrena unicolor | Cun0759 | 13.8 mg/L in submerged culture supplemented with rapeseed press cake.[5] | [4][5] |

| Postia placenta | PpSTS01 | Confirmed producer. | [4] |

| Ganoderma lucidum | Terpene Synthase(s) | Confirmed producer. | |

| Ganoderma sinense | Terpene Synthase(s) | Confirmed producer. | |

| Aspergillus flavus | Not specified | Detected as a volatile organic compound.[6] | [6] |

| Trichoderma spp. | Not specified | Detected as a volatile organic compound.[6] | [6] |

Bacterial Production

While native bacterial production of α-muurolene is not well-documented, engineered bacteria are a promising platform for its synthesis.

| Bacterial Species | Enzyme(s) | α-Muurolene Production | Reference(s) |

| Escherichia coli (recombinant) | Cop3 from Coprinus cinereus | α-Muurolene was the major terpenoid compound detected, accounting for about 30% of the total sesquiterpenes.[2] | [1][2] |

Biosynthesis of α-Muurolene

The biosynthesis of α-muurolene in microorganisms follows the well-established terpene synthesis pathway, starting from the central metabolic precursor, acetyl-CoA.

Mevalonate (B85504) Pathway

In fungi, the precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway.

Formation of Farnesyl Diphosphate (B83284) (FPP)

IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further condensed with another molecule of IPP to yield the C15 precursor, farnesyl diphosphate (FPP).

Cyclization of FPP to α-Muurolene

The final and key step in the biosynthesis of α-muurolene is the cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as terpene synthases, specifically α-muurolene synthases.[1][2]

Experimental Protocols

This section provides detailed methodologies for the production, extraction, and analysis of α-muurolene from fungal cultures.

Fungal Cultivation for Sesquiterpene Production

This protocol is a general guideline for the submerged fermentation of basidiomycete fungi for the production of volatile sesquiterpenes.

4.1.1. Media and Culture Conditions

-

Pre-culture Medium (e.g., for Cerrena unicolor):

-

D-glucose monohydrate: 30 g/L

-

L-asparagine monohydrate: 4.5 g/L

-

Yeast extract: 3 g/L

-

KH₂PO₄: 1.5 g/L

-

MgSO₄: 0.5 g/L

-

Trace element solution

-

pH adjusted to 6.0

-

-

Inoculation: Inoculate liquid pre-cultures with mycelium from a grown agar (B569324) plate and homogenize. Use a 10% (v/v) inoculum for the main cultures.[5]

-

Incubation: Incubate cultures in baffled flasks on a rotary shaker at appropriate temperature and agitation speed (e.g., 24-28°C, 120-150 rpm) for a specified period (e.g., 11-21 days).[5]

4.1.2. Experimental Workflow

Extraction of α-Muurolene

Due to its volatile nature, α-muurolene is typically extracted from the headspace of the culture or from the culture broth using a non-polar solvent. Headspace Solid-Phase Microextraction (HS-SPME) is a common and solvent-free method.

4.2.1. Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Preparation: Place a known volume of the fungal culture broth or a specified amount of mycelial mass into a headspace vial.

-

Incubation: Equilibrate the sample at a specific temperature (e.g., 50-60°C) for a defined period (e.g., 10-15 minutes) to allow volatiles to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a set time (e.g., 30-45 minutes) at the same temperature to adsorb the volatile compounds.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes onto the analytical column.

Quantification of α-Muurolene by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of α-muurolene.

4.3.1. GC-MS Parameters

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds. A typical program might start at a low temperature (e.g., 50-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C).

-

Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the analytes from the SPME fiber.

-

MS Detector: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

4.3.2. Quantification

-

Identification: The identification of the α-muurolene peak is based on its retention time and by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST, Wiley).

-

Internal Standard: For accurate quantification, an internal standard (a compound not present in the sample with similar chemical properties to the analyte) is added to the sample before extraction.

-

Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of α-muurolene and the internal standard. The ratio of the peak area of α-muurolene to the peak area of the internal standard is plotted against the concentration of α-muurolene.

-

Calculation: The concentration of α-muurolene in the sample is determined by calculating its peak area ratio to the internal standard and interpolating the value on the calibration curve.

Conclusion

The production of α-muurolene is a documented capability of several fungal species, with the underlying biosynthetic pathways being elucidated. While quantitative data on production levels are still emerging, the identification of specific α-muurolene synthases opens the door for metabolic engineering and heterologous expression to enhance yields. The experimental protocols outlined in this guide provide a framework for the cultivation of α-muurolene-producing fungi and the subsequent extraction and quantification of the target compound. Further research into the optimization of fermentation conditions and the genetic engineering of microbial hosts holds significant promise for the development of commercially viable processes for the production of α-muurolene for applications in the pharmaceutical, fragrance, and other industries.

References

- 1. This compound|High-Quality Reference Standard [benchchem.com]

- 2. Diversity of sesquiterpene synthases in the basidiomycete Coprinus cinereus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity of sesquiterpene synthases in the basidiomycete Coprinus cinereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Impact of Agro-Industrial Side-Streams on Sesquiterpene Production by Submerged Cultured Cerrena unicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 10208-80-7 | Benchchem [benchchem.com]

The Ecological Role of α-Muurolene in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogenic microorganisms. Among the vast array of secondary metabolites produced by plants, sesquiterpenes play a crucial role in these defensive strategies. This technical guide focuses on the ecological role of a specific sesquiterpene, α-muurolene, in plant defense. α-Muurolene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of numerous plant species and has demonstrated significant bioactivity as both a direct and indirect defense compound. This document provides an in-depth overview of the current scientific understanding of α-muurolene's defensive functions, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Data Presentation: The Defensive Efficacy of α-Muurolene

The defensive properties of α-muurolene are multifaceted, encompassing both anti-herbivore and antimicrobial activities. While quantitative data for pure α-muurolene is often embedded within studies of complex essential oil mixtures, the following tables summarize the available data, highlighting its contribution to the overall defensive capacity of the plant extracts.

Antimicrobial Activity

α-Muurolene has been identified as a key contributor to the antimicrobial properties of various plant essential oils, demonstrating efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of a substance that prevents visible growth of a microorganism.

| Plant Source (Essential Oil) | α-Muurolene % (in oil) | Target Microorganism | MIC (mg/mL) | Reference |

| Amorpha fruticosa (fruits) | 12.54% | Staphylococcus aureus | 1.84 - 3.69 | [1][2] |

| Bacillus subtilis | 1.84 | [1][2] | ||

| Enterococcus faecalis | 7.38 | [1][2] | ||

| Escherichia coli | 14.75 | [1][2] | ||

| Candida albicans | >29.50 | [2] | ||

| Xenophyllum poposum | 3.0% | Staphylococcus aureus | Not specified for α-muurolene alone, but the essential oil was active. | [3] |

| Candida albicans | Not specified for α-muurolene alone, but the essential oil was active. | [3] | ||

| Myrcia multiflora | 0.47% | Candida famata | The essential oil had an MIC of 0.78 µL/mL. | [4] |

Note: The provided MIC values are for the entire essential oil and not for purified α-muurolene. The presence of other bioactive compounds in the essential oils could lead to synergistic effects. Generally, Gram-positive bacteria exhibit greater susceptibility to essential oils containing α-muurolene compared to Gram-negative bacteria, which is often attributed to the structural differences in their cell walls.[1]

Herbivore Repellency

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of α-muurolene's ecological role.

Protocol 1: Analysis of α-Muurolene in Plant Volatiles

Objective: To extract, identify, and quantify α-muurolene from plant tissues.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Excise a known weight of fresh plant material (e.g., leaves, flowers) and place it into a headspace vial (e.g., 20 mL).[5]

-

For analysis of herbivore-induced volatiles, the plant material can be subjected to mechanical damage or infestation with herbivores prior to sampling.

-

-

Volatile Collection (HS-SPME):

-

Seal the vial with a PTFE-faced septum.[6]

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a defined equilibration time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.[7]

-

Introduce a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) into the headspace of the vial.[6][7]

-

Expose the fiber to the headspace for a specific extraction time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[7]

-

-

GC-MS Analysis:

-

Retract the fiber into the needle and immediately insert it into the heated injection port (e.g., 250°C) of a gas chromatograph.[8]

-

Thermally desorb the analytes from the fiber onto the GC column (e.g., a non-polar column like DB-5ms).[8]

-

Employ a suitable temperature program for the GC oven to separate the volatile compounds. A typical program might start at a low temperature (e.g., 40°C) and gradually ramp up to a higher temperature (e.g., 250°C).[9][10]

-

The separated compounds are then introduced into a mass spectrometer for detection and identification.

-

Identify α-muurolene by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).[10]

-

Quantification can be achieved by using an internal standard and generating a calibration curve.[8]

-

Protocol 2: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of α-muurolene against various microorganisms.

Methodology: Broth Microdilution Method

-

Preparation of Inoculum:

-

Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight at its optimal growth temperature.

-

Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL for bacteria).

-

-

Preparation of Test Substance:

-

Prepare a stock solution of α-muurolene in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) that does not inhibit microbial growth at the concentrations used.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism in broth without α-muurolene) and negative (broth only) controls.

-